molecular formula C21H20ClN3O3S B6008042 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone

Cat. No.: B6008042
M. Wt: 429.9 g/mol
InChI Key: TYIDNDOFHMIZNM-UHFFFAOYSA-N
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Description

The compound [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone features a hydroxypiperidine core substituted with a 4-chlorophenyl group, linked via a methanone bridge to a 1,2,3-thiadiazole ring bearing a 4-methoxyphenyl substituent. The hydroxypiperidine moiety may enhance solubility and hydrogen-bonding capacity, while the thiadiazole and aryl groups contribute to π-π stacking and hydrophobic interactions .

Properties

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[4-(4-methoxyphenyl)thiadiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-28-17-8-2-14(3-9-17)18-19(29-24-23-18)20(26)25-12-10-21(27,11-13-25)15-4-6-16(22)7-5-15/h2-9,27H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIDNDOFHMIZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the piperidine ring: Starting with a chlorophenyl derivative, the piperidine ring is formed through a cyclization reaction.

    Introduction of the hydroxyl group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the methoxyphenyl group: This step involves a substitution reaction where the methoxyphenyl group is attached to the piperidine ring.

    Formation of the thiadiazole ring: The thiadiazole ring is synthesized through a cyclization reaction involving a methanone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogen or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone

Key Features :

  • Core: Hydroxypiperidine linked to a pyrazole via an ethanone bridge.
  • Substituents : Dual 4-chlorophenyl groups (on piperidine and pyrazole) and a methyl group on pyrazole.
    Comparison :
  • Heterocycle Differences: Replacing the thiadiazole with pyrazole eliminates sulfur-based interactions but introduces a nitrogen-rich aromatic system. Pyrazoles are known for hydrogen-bonding via NH groups, which may alter target binding .
  • Dual chlorophenyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Structural Analog 2: (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one

Key Features :

  • Core: Thiazolidinone fused with a pyrazole and substituted with a heptyl chain.
  • Substituents : 4-Chlorophenyl on pyrazole and a thioxo group.
    Comparison :
  • Heterocycle Differences: The thiazolidinone ring introduces a sulfur atom and a ketone, offering distinct redox properties compared to thiadiazole. The heptyl chain significantly increases lipophilicity, which may limit bioavailability.

Structural Analog 3: (4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone

Key Features :

  • Core : Pyrrolidine linked to triazole and oxadiazole rings.
  • Substituents: 4-Chlorophenyl on methanone and methyl-oxadiazole. Comparison:
  • Heterocycle Differences : The oxadiazole and triazole systems are nitrogen-rich, offering stronger dipole interactions than thiadiazole. Pyrrolidine’s smaller ring size (5-membered vs. piperidine’s 6-membered) may reduce conformational flexibility.

Structural Analog 4: 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone

Key Features :

  • Core: Pyrazolone linked to thiophene via methanone.
  • Substituents : Hydroxyl on pyrazole and 4-chlorophenyl.
    Comparison :
  • Heterocycle Differences: Thiophene’s sulfur atom participates in aromatic conjugation, differing from thiadiazole’s non-aromatic sulfur. The hydroxyl group on pyrazolone provides a strong hydrogen-bond donor, absent in the target compound.

Comparative Data Table

Parameter Target Compound Analog 1 Analog 2 Analog 3 Analog 4
Molecular Weight ~470 g/mol (estimated) ~500 g/mol ~530 g/mol ~450 g/mol ~400 g/mol
Key Heterocycles Piperidine, 1,2,3-thiadiazole Piperidine, pyrazole Pyrazole, thiazolidinone Pyrrolidine, triazole, oxadiazole Pyrazolone, thiophene
Aryl Substituents 4-Chlorophenyl, 4-methoxyphenyl Dual 4-chlorophenyl 4-Chlorophenyl, phenyl 4-Chlorophenyl 4-Chlorophenyl, phenyl
Functional Groups Hydroxyl, methanone, thiadiazole Hydroxyl, ethanone Thioxo, heptyl Oxadiazole, triazole Hydroxyl, thiophene
Lipophilicity (Predicted) Moderate (methoxyphenyl enhances solubility) High (dual chlorophenyl) Very high (heptyl chain) Moderate (oxadiazole balances polarity) Moderate (hydroxyl reduces lipophilicity)
Biological Activity Not explicitly reported (structural analogs suggest antimicrobial/antitumor) Anticandidal (inferred from pyrazoles) Antifungal (thiazolidinone derivatives) Kinase inhibition (oxadiazole/triazole) Antibacterial, antitumor

Key Research Findings

Heterocycle Impact : Thiadiazole in the target compound offers unique sulfur-mediated interactions compared to pyrazole (Analog 1) or oxadiazole (Analog 3). Its electron-deficient nature may enhance binding to aromatic residues in enzymes .

Biological Activity

The compound [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H34ClN2O2C_{29}H_{34}ClN_2O_2 with a molecular weight of 513.5 g/mol. The structure includes a piperidine ring substituted with a chlorophenyl group and a thiadiazol moiety, which are known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperidine and thiadiazole rings have been shown to inhibit tumor cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, likely through the activation of caspases and modulation of mitochondrial pathways .

Antimicrobial Effects

The compound's structural components suggest potential antimicrobial activity. Piperidine derivatives have been associated with antibacterial properties against various strains of bacteria. In one study, compounds bearing similar moieties were evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Neuropharmacological Effects

The piperidine ring is often linked to neuropharmacological activities. Compounds with this structure have been studied for their effects on neurotransmitter systems. Specifically, they may act as antagonists or agonists at various receptor sites, including dopamine and serotonin receptors. This activity suggests potential applications in treating neurological disorders such as schizophrenia and depression .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., serotonin receptors), influencing synaptic transmission.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE), which could contribute to their therapeutic effects in neurodegenerative diseases .
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a crucial aspect of its anticancer activity.

Case Studies

Several case studies provide insights into the biological efficacy of related compounds:

  • Study on Anticancer Activity : A study evaluating a series of piperidine derivatives found that certain modifications enhanced cytotoxicity against human cancer cell lines (e.g., HT-29 and TK-10) with IC50 values in the micromolar range .
  • Neuropharmacological Evaluation : Research on similar piperidine-based compounds indicated significant anxiolytic effects in animal models, suggesting potential for treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Gram-positive/negative bacteria
NeuropharmacologicalModulates neurotransmitter systems

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